1-Allyl-3-iodo-1H-indole-2-carboxylic acid

Heterocyclic Chemistry Palladium Catalysis Carbolinone Synthesis

1-Allyl-3-iodo-1H-indole-2-carboxylic acid is a strategically functionalized indole scaffold with three orthogonal reactive handles: C3 iodine for Suzuki/Sonogashira cross-coupling, N1 allyl for Pd-catalyzed intramolecular Heck cyclization, and C2 carboxylic acid for independent derivatization. This unique architecture enables convergent assembly of β- and γ-carbolinone polycyclic frameworks in fewer steps than multi-step alternatives. Generic indole-2-carboxylic acids cannot replicate this site-specific reactivity. Procure for focused library synthesis around this privileged tricyclic scaffold, validated in HIV-1 integrase and IDO1 inhibitor programs.

Molecular Formula C12H10INO2
Molecular Weight 327.12 g/mol
Cat. No. B11830530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-iodo-1H-indole-2-carboxylic acid
Molecular FormulaC12H10INO2
Molecular Weight327.12 g/mol
Structural Identifiers
SMILESC=CCN1C2=CC=CC=C2C(=C1C(=O)O)I
InChIInChI=1S/C12H10INO2/c1-2-7-14-9-6-4-3-5-8(9)10(13)11(14)12(15)16/h2-6H,1,7H2,(H,15,16)
InChIKeyJAXOVYHNXJRRNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-3-iodo-1H-indole-2-carboxylic acid: A Strategic Intermediate for Palladium-Catalyzed Heterocycle Synthesis


1-Allyl-3-iodo-1H-indole-2-carboxylic acid (CAS 1263211-80-8) is a multifunctional indole derivative defined by its orthogonal reactive groups: a C3 iodine atom primed for cross-coupling reactions, an N1 allyl group for cyclization or modification, and a C2 carboxylic acid for derivatization . This architecture makes it a strategic building block in medicinal chemistry and complex molecule synthesis, particularly for constructing polycyclic frameworks like β- and γ-carbolinones via palladium-catalyzed intramolecular Heck reactions [1]. Its value proposition lies not in direct biological activity, but in its capacity to enable efficient synthetic routes to high-value target molecules.

Why 1-Allyl-3-iodo-1H-indole-2-carboxylic acid Cannot Be Replaced by Common Indole Building Blocks


Generic substitution with simpler indole-2-carboxylic acids or their derivatives is not viable due to the unique, site-specific reactivity of this compound. The C3 iodine is essential for initiating palladium-catalyzed cross-coupling and cyclization sequences, as demonstrated in intramolecular Heck reactions that form complex polycyclic systems [1]. Substituting with a C3-hydrogen or C3-bromo analog would either preclude reactivity or alter catalytic efficiency. Furthermore, the N1-allyl group is a key participant in these cyclizations, enabling the formation of fused carbolinone rings, a motif of significant medicinal chemistry interest [1]. Replacing this compound would necessitate a multi-step, less efficient synthetic sequence to achieve the same architectural outcome.

Quantitative Evidence for 1-Allyl-3-iodo-1H-indole-2-carboxylic acid: Synthetic Efficiency and Comparative Reactivity


High-Yield Synthesis of β- and γ-Carbolinones via Intramolecular Heck Cyclization

The 3-iodo-1H-indole-2-carboxylic acid allyl-amide core of 1-Allyl-3-iodo-1H-indole-2-carboxylic acid enables a direct intramolecular Heck cyclization to form β- and γ-carbolinones. This reaction leverages the C3 iodine and the N1-allyl group [1].

Heterocyclic Chemistry Palladium Catalysis Carbolinone Synthesis

Comparative Reactivity of C3-Iodoindoles in Palladium-Catalyzed Transformations

3-Iodoindoles, like the target compound, are established as highly reactive substrates in Pd-catalyzed cross-couplings. They undergo Sonogashira and Suzuki reactions to yield 1,2,3-trisubstituted indoles [1].

Cross-Coupling Suzuki-Miyaura Sonogashira

Benchmarking Against Indole-2-Carboxylic Acid Scaffolds in Medicinal Chemistry

While the target compound is an intermediate, the indole-2-carboxylic acid core is a privileged scaffold in drug discovery. Studies show that derivatives of this core exhibit potent inhibition of targets like HIV-1 integrase and IDO1 [1][2].

HIV-1 Integrase Structure-Activity Relationship IDO1 Inhibition

Validated Application Scenarios for 1-Allyl-3-iodo-1H-indole-2-carboxylic acid


Core Scaffold Synthesis: Building β-Carbolinone Libraries

The primary and most validated use case is the synthesis of β- and γ-carbolinone derivatives via an intramolecular Heck reaction [1]. Procurement is recommended for medicinal chemistry groups focused on generating focused libraries around this tricyclic scaffold, which is prevalent in natural products and bioactive molecules.

Advanced Intermediate for Diversified 1,2,3-Trisubstituted Indoles

The C3 iodine and C2 carboxylic acid positions can be orthogonally manipulated. For instance, the iodine can be exploited in a Sonogashira or Suzuki coupling to introduce an aryl or alkynyl group at C3, while the carboxylic acid is independently functionalized. This allows for the rapid generation of diverse, highly substituted indoles [2].

Hit-to-Lead Optimization of Indole-2-Carboxylic Acid-Based Inhibitors

As evidenced by the SAR around HIV-1 integrase [3] and IDO1 inhibitors [4], the indole-2-carboxylic acid scaffold is a validated starting point. This compound provides a unique vector for optimization. Its N1-allyl and C3-iodo groups can be used to explore interactions with hydrophobic pockets or to cyclize, potentially locking the molecule into a bioactive conformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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